molecular formula C19H16N4O2 B2981101 6-(2-(1H-indol-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034448-87-6

6-(2-(1H-indol-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2981101
CAS RN: 2034448-87-6
M. Wt: 332.363
InChI Key: MIPZQTNGRPXTIF-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that contains a benzopyrrole nucleus. It’s found in many important synthetic drug molecules and has a wide range of clinical and biological applications . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is a crystalline, colorless compound with a specific odor. It’s highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the development of efficient protocols for synthesizing novel hexahydropyrimido[4,5-b]-1,8-naphthyridine derivatives through one-pot three-component reactions. These syntheses involve the use of indole derivatives and aim to explore the chemical properties and potential applications of the synthesized compounds (Naidu et al., 2015).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, there has been a focus on synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives as part of exploring new synthetic procedures and understanding the chemical behavior of these compounds. Such research contributes to the broader knowledge of naphthyridine derivatives and their potential utilities in various scientific domains (Singh & Lesher, 1990).

Multi-Component Reaction Synthesis

Studies have also been conducted on the one-pot synthesis of functionalized bipyridine derivatives, including those involving indole, through multi-component reactions. This research highlights the efficiency and versatility of such synthetic methods in producing compounds with potential applicability in various fields of chemistry and materials science (Thirumurugan & Perumal, 2009).

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications. There’s ongoing interest among researchers to synthesize a variety of indole derivatives and explore their potential for newer therapeutic possibilities .

properties

IUPAC Name

6-(2-indol-1-ylacetyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-10-14-9-15-11-23(8-6-16(15)21-19(14)25)18(24)12-22-7-5-13-3-1-2-4-17(13)22/h1-5,7,9H,6,8,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPZQTNGRPXTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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